6-Propylpicolinonitrile
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Overview
Description
6-Propylpicolinonitrile is an organic compound belonging to the class of nitriles It is characterized by a pyridine ring substituted with a propyl group at the sixth position and a nitrile group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Propylpicolinonitrile typically involves the alkylation of picolinonitrile with a propyl halide. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere and an aprotic solvent like dimethylformamide or tetrahydrofuran to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can lead to higher throughput and reduced production costs. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 6-Propylpicolinonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-Propylpicolinonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its derivatives may exhibit biological activity, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic potential. The nitrile group is a common motif in drug design due to its ability to interact with biological targets.
Industry: It can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.
Mechanism of Action
The mechanism of action of 6-Propylpicolinonitrile and its derivatives depends on their specific applications. In medicinal chemistry, the nitrile group can interact with various biological targets, including enzymes and receptors. The pyridine ring can enhance the compound’s binding affinity and specificity. Molecular docking studies and biochemical assays are often used to elucidate the exact mechanism of action and identify the molecular targets involved.
Comparison with Similar Compounds
6-Methylpicolinonitrile: Similar structure but with a methyl group instead of a propyl group.
6-Ethylpicolinonitrile: Similar structure but with an ethyl group instead of a propyl group.
5-Bromo-6-propylpicolinonitrile: Contains a bromine atom at the fifth position in addition to the propyl group.
Uniqueness: 6-Propylpicolinonitrile is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The length and hydrophobicity of the propyl group can affect the compound’s solubility, stability, and interaction with biological targets, distinguishing it from its methyl and ethyl analogs.
Properties
IUPAC Name |
6-propylpyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-4-8-5-3-6-9(7-10)11-8/h3,5-6H,2,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMRBZRNBUFJBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CC=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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